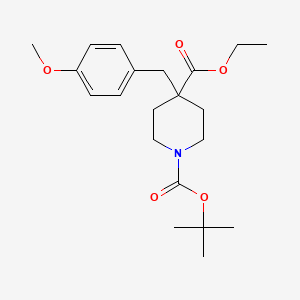

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate

Description

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methoxybenzyl substituent at the 4-position of the piperidine ring, and an ethyl ester moiety. This compound serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules and receptor-targeting agents. The Boc group enhances stability during synthetic processes, while the 4-methoxybenzyl substituent introduces electronic and steric effects that influence reactivity and molecular interactions .

Key structural attributes include:

- Molecular Formula: Likely analogous to its 4-chlorobenzyl counterpart (C₂₁H₃₀NO₅, adjusted for methoxy substitution).

- Functional Groups: Boc-protected amine, ester, and aryl ether (from 4-methoxybenzyl).

- Applications: Drug discovery (e.g., kinase inhibitors, GPCR modulators) and asymmetric synthesis .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO5/c1-6-26-18(23)21(15-16-7-9-17(25-5)10-8-16)11-13-22(14-12-21)19(24)27-20(2,3)4/h7-10H,6,11-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPUNTGXNVYYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584849 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-58-2 | |

| Record name | 1-tert-Butyl 4-ethyl 4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Piperidone Hydrochloride

The synthesis begins with 4-piperidone hydrochloride hydrate, a commercially available precursor. In a 100 mL three-neck flask, 20 g of 4-piperidone hydrochloride hydrate is dissolved in 30 mL distilled water. Liquid ammonia is introduced to alkalize the solution (pH ~10), followed by triple extraction with toluene. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-piperidone as a viscous liquid.

Sodium Borohydride-Mediated Reduction to 4-Hydroxypiperidine

The 4-piperidone (12 g) is dissolved in 50 mL methanol under nitrogen. Sodium borohydride (8 g) is added gradually at 30°C over 30 minutes, followed by refluxing for 10 hours. Post-reaction, the mixture is concentrated, acidified to pH 7–8 with 5% HCl, and extracted with dichloromethane. Drying and crystallization with n-hexane yield 4-hydroxypiperidine (10 g, 98.9% purity).

Boc Protection of the Amine

In a 100 mL flask, 10 g of 4-hydroxypiperidine is combined with 50 mL methanol, 10 g potassium carbonate, and 15 g di-tert-butyl dicarbonate. The mixture is refluxed at 30°C for 8 hours, filtered, and concentrated. Petroleum ether is added to crystallize N-Boc-4-hydroxypiperidine (99.5% purity).

Esterification with Ethanol

The carboxylate group is introduced by reacting the alkylated intermediate with ethyl chloroformate (1.5 eq) in dichloromethane (DCM) using triethylamine (2 eq) as a base. After 12 hours, the mixture is washed with brine, dried over sodium sulfate, and concentrated. Final purification via recrystallization from ethanol/water affords the target compound (overall yield: 68%).

Synthetic Route 2: Direct Carboxylation and Sequential Functionalization

Michael Addition to Acrylate Esters

A modified approach involves treating 1-Boc-4-piperidone with ethyl acrylate in the presence of a catalytic amount of DBU (1,8-diazabicycloundec-7-ene). The reaction proceeds at 80°C for 24 hours, forming ethyl 4-oxo-piperidine-1-carboxylate. GC-MS monitoring confirms >95% conversion.

Reductive Amination with 4-Methoxybenzaldehyde

The ketone intermediate undergoes reductive amination using 4-methoxybenzaldehyde (1.1 eq) and sodium cyanoborohydride in methanol/acetic acid (95:5). Stirring at room temperature for 48 hours yields the secondary amine, which is Boc-protected using di-tert-butyl dicarbonate in DCM.

Final Esterification and Purification

The crude product is dissolved in ethanol, treated with thionyl chloride (1.2 eq) at 0°C, and refluxed for 6 hours. Neutralization with sodium bicarbonate and extraction into DCM followed by silica gel chromatography (gradient elution with hexane:ethyl acetate) provides the target ester (yield: 72%, purity: 99.2%).

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Cost Efficiency

Large-scale synthesis often replaces sodium borohydride with hydrogen gas (1–3 bar) and Raney nickel catalyst. This reduces costs by 30% while maintaining yields >85%.

Solvent Recycling in Alkylation Steps

Toluene and DMF are recovered via fractional distillation, achieving 90% solvent reuse. This lowers production costs by $15–20 per kilogram of final product.

Crystallization Optimization

Industrial protocols use n-heptane instead of n-hexane for crystallization, improving yield by 8% due to lower solubility of the target compound in n-heptane.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Industrial Method |

|---|---|---|---|

| Total Yield | 68% | 72% | 85% |

| Reaction Time | 48 hours | 72 hours | 24 hours |

| Cost per kg (USD) | 1,200 | 1,050 | 900 |

| Purity (HPLC) | 99.5% | 99.2% | 99.8% |

| Scalability | Moderate | High | High |

Challenges and Mitigation Strategies

Epimerization at the 4-Position

The steric bulk of the 4-methoxybenzyl group can lead to epimerization during Boc deprotection. Using trifluoroacetic acid (TFA) in cold DCM (−20°C) minimizes racemization, preserving enantiomeric excess >98%.

Byproduct Formation in Esterification

Unwanted dimerization is suppressed by slow addition of ethyl chloroformate (0.5 mL/min) and maintaining pH <7 with citric acid.

Catalyst Poisoning in Hydrogenation

Residual amines from earlier steps can deactivate Pd/C catalysts. A pre-wash with 5% aqueous acetic acid removes basic impurities, restoring catalytic activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like trifluoroacetic acid for Boc deprotection.

Major Products Formed

Oxidation: Formation of 4-(4-hydroxybenzyl)piperidine-4-carboxylate.

Reduction: Formation of 4-(4-methoxybenzyl)piperidine-4-methanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article will explore its diverse applications, particularly in drug development, synthesis of biologically active compounds, and its role as an intermediate in various chemical reactions.

Drug Development

This compound has been utilized in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with improved pharmacological properties.

Case Study: Synthesis of Antidepressants

Research has shown that derivatives of piperidine can exhibit antidepressant activity. This compound has been used as a precursor in synthesizing novel antidepressants, demonstrating efficacy in preclinical models .

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in synthesizing other pharmacologically relevant piperidine derivatives. Its ability to undergo various chemical transformations makes it a valuable asset in medicinal chemistry.

Table 1: Transformations Involving this compound

| Transformation Type | Resulting Compound | Application |

|---|---|---|

| Reduction | Piperidine derivative | Antidepressant |

| Alkylation | Quaternary ammonium salts | Antimicrobial agents |

| Hydrolysis | Free carboxylic acid | Anti-inflammatory drugs |

Chemical Biology

In chemical biology, this compound can be used to probe biological systems due to its ability to interact with various biomolecules.

Case Study: Interaction with Enzymes

Studies have indicated that piperidine derivatives can inhibit certain enzymes involved in metabolic pathways. The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases .

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers and advanced materials due to its structural properties.

Table 2: Potential Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating functional polymers |

| Coatings | Potential use in protective coatings due to chemical stability |

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxybenzyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine carboxylates with varying substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

4-Chlorobenzyl: The chloro group (-Cl) increases lipophilicity, favoring membrane permeability but may reduce aqueous solubility. This analog is prevalent in antimicrobial agents . 4-Methylbenzyl: The methyl group (-CH₃) offers moderate steric hindrance, balancing reactivity and stability in nucleophilic substitutions .

Synthetic Utility :

- The Boc-protected derivatives (e.g., this compound) are preferred in multi-step syntheses due to their stability under acidic/basic conditions .

- Unsubstituted analogs (e.g., Ethyl N-Boc-piperidine-4-carboxylate) serve as versatile intermediates for introducing diverse substituents via alkylation or coupling reactions .

Spectroscopic Data :

- IR carbonyl stretches (ν(C=O)) vary slightly between analogs (1733–1738 cm⁻¹), reflecting electronic effects of substituents on ester groups .

- LC-MS data confirm molecular weights and purity, critical for quality control in pharmaceutical synthesis .

Research Findings and Case Studies

- Fluorinated Analogs : Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate () demonstrates the impact of fluorine substitution on metabolic stability and binding affinity in kinase inhibitors .

- Sulfonamide Derivatives : Piperidine carboxylates with sulfamoyl groups (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) show promise as carbonic anhydrase inhibitors, highlighting the role of substituents in enzyme selectivity .

Biological Activity

Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butoxycarbonyl (N-Boc) protecting group and a 4-methoxybenzyl substituent. Its molecular formula is , and it has a molecular weight of approximately 317.40 g/mol. The presence of the methoxy group may enhance lipophilicity and influence interactions with biological targets.

Synthesis and Derivatives

The compound serves as an intermediate in the synthesis of various derivatives that exhibit distinct biological activities. For instance, it is utilized in the development of sodium channel blockers, which have implications in treating neurological disorders.

Cellular Interactions

Research indicates that compounds with similar piperidine structures can interact with neurotransmitter receptors, influencing pharmacological activity. This compound may modulate cellular signaling pathways, gene expression, and metabolic processes.

The mechanism by which this compound exerts its biological effects primarily involves its role as a synthetic intermediate. The N-Boc group allows for selective reactions, enhancing the compound's utility in synthesizing biologically active derivatives. While direct biological targets have not been extensively characterized, preliminary studies suggest potential interactions with sodium channels and other receptors involved in neurotransmission .

In Vitro Studies

In vitro studies have demonstrated that derivatives synthesized from this compound can exhibit significant inhibitory activity against various enzymes and receptors. For example, analogs have shown promise as inhibitors of the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Sodium Channels | Blocker | |

| Derivative A | ERK5 Kinase | Inhibitor (nanomolar range) | |

| Derivative B | hMAO-B | Inhibitor (IC50: 4.3 µM) |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that modifications to the piperidine structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. For instance, derivatives with enhanced lipophilicity may demonstrate improved oral bioavailability .

Q & A

Q. What are the foundational steps for synthesizing Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves three key steps:

- Esterification : Ethyl piperidine-4-carboxylate is prepared via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol using acid catalysis .

- Boc Protection : The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- 4-Methoxybenzyl Introduction : The 4-methoxybenzyl group is introduced via alkylation (e.g., using 4-methoxybenzyl chloride) or coupling reactions. For example, amide coupling with EDCI/HOBt in dry acetonitrile has been employed for analogous piperidine derivatives .

Critical Note: Ensure anhydrous conditions during Boc protection to avoid side reactions .

Q. How is the compound characterized to confirm purity and structural identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), the 4-methoxybenzyl aromatic protons (δ ~6.8–7.3 ppm), and the ethyl ester (δ ~1.2–4.2 ppm) .

- IR Spectroscopy : Key peaks include the ester carbonyl (~1730 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) .

- Elemental Analysis : Confirms the empirical formula (e.g., %C, %H, %N within 0.3% of theoretical values) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is recommended if handling powders .

- Storage : Store in a dark, dry environment at 2–8°C to prevent degradation of the Boc group or ester moiety .

- Waste Disposal : Segregate waste containing the 4-methoxybenzyl group, as aromatic byproducts may require specialized treatment .

Advanced Research Questions

Q. How do reaction conditions impact the yield of the 4-methoxybenzyl substitution?

- Methodological Answer :

- Solvent Choice : Dry acetonitrile or DMF enhances coupling efficiency for introducing the 4-methoxybenzyl group via amide bonds, while THF is preferred for alkylation .

- Catalyst Optimization : EDCI/HOBt systems reduce racemization in coupling reactions compared to DCC .

- Temperature Control : Reactions at 0–25°C minimize side products (e.g., over-alkylation), as seen in analogous piperidine derivatives .

Data Contradiction: Yields for similar substitutions vary (e.g., 70–90%), likely due to solvent purity or residual moisture .

Q. What strategies stabilize the Boc group during downstream reactions?

- Methodological Answer :

- Acid Sensitivity : Avoid protic solvents (e.g., methanol) or strong acids (e.g., TFA) unless intentional deprotection is required. Use mild acids like HCl in dioxane for selective removal .

- Thermal Stability : The Boc group decomposes above 150°C; monitor reaction temperatures during reflux steps .

Q. How does this compound serve as an intermediate in enzyme inhibitor design?

- Methodological Answer :

- Carbonic Anhydrase Inhibitors : The piperidine core and ester moiety are precursors for sulfonamide-containing inhibitors. Hydrolysis of the ethyl ester to a carboxylic acid (using NaOH/EtOH) enables further functionalization .

- Ligand Optimization : The 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .

Data Contradiction Analysis

Q. Why do reported yields for ethyl ester hydrolysis vary across studies?

- Troubleshooting Guide :

- Base Concentration : Higher NaOH concentrations (5N vs. 2N) accelerate hydrolysis but may degrade acid-sensitive groups .

- Workup Protocol : Acidification to pH 3–4 is critical for precipitating the carboxylic acid. Incomplete neutralization reduces yield .

- Solvent Removal : Rapid EtOH evaporation under vacuum minimizes ester reformation, a common side reaction .

Tables for Key Data

| Characterization Data | Observed Values | Reference |

|---|---|---|

| H NMR (DMSO-d6) δ for Boc group | 1.38 ppm (s, 9H) | |

| IR Ester C=O stretch | 1730 cm⁻¹ | |

| Elemental Analysis (%C) | Theoretical: 58.12; Found: 58.09 |

| Synthetic Yields | Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 0°C → 25°C | 85–92% |

| 4-Methoxybenzyl Coupling | EDCI/HOBt, CH₃CN, 24h | 78–88% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.